6,8-dichlorochroman-4-one chemical structure and properties
6,8-dichlorochroman-4-one chemical structure and properties
Technical Whitepaper: 6,8-Dichlorochroman-4-one
Structural Analysis, Synthesis, and Pharmaceutical Utility [1]
Executive Summary
6,8-Dichlorochroman-4-one (CAS: 49660-60-8) is a halogenated bicyclic ketone serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4][5] Characterized by a dihydrobenzopyranone core with chlorine substituents at the C6 and C8 positions, this scaffold exhibits unique electronic and steric properties that enhance metabolic stability and lipophilicity in drug design. It is primarily utilized as a high-value intermediate in the synthesis of azole antifungals, spiro-hydantoins, and selective estrogen receptor modulators (SERMs).[1] This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic protocols, and reactivity landscape.[1]
Structural Characterization & Electronic Profile
The molecule consists of a benzene ring fused to a dihydropyran-4-one ring.[1] The specific "6,8-dichloro" substitution pattern is non-trivial; it imposes significant steric bulk around the ether oxygen and deactivates the aromatic ring towards further electrophilic substitution, while directing nucleophilic attacks towards the carbonyl or C2-C3 positions.[1]
Conformational Analysis: The saturated heterocyclic ring (C2-C3) adopts a distorted half-chair conformation to minimize torsional strain, placing the carbonyl group (C4) in a planar conjugation with the aromatic ring. The chlorine atoms at C6 and C8 serve as lipophilic anchors, increasing the logP (partition coefficient) relative to the unsubstituted chromanone, thereby improving membrane permeability in bio-active derivatives.
Numbering Logic:
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Position 1 (O): Ether oxygen.[6]
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Position 4 (C=O): Carbonyl carbon.
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Position 6: Para to the bridgehead carbonyl (Occupied by Cl).
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Position 8: Ortho to the bridgehead oxygen (Occupied by Cl).
Physicochemical Properties
The following data represents the consensus of empirical and predicted values for research-grade material (>97% purity).
| Property | Value | Notes |
| Molecular Formula | C₉H₆Cl₂O₂ | |
| Molecular Weight | 217.05 g/mol | |
| CAS Number | 49660-60-8 | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 85 – 86 °C | Sharp melting range indicates high crystallinity.[1] |
| Boiling Point | ~361.6 °C | Predicted at 760 mmHg. |
| Density | 1.47 g/cm³ | High density due to di-halogenation.[1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc.[1] Insoluble in water. |
Spectroscopic Signatures (Diagnostic)
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¹H NMR (CDCl₃, 400 MHz):
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¹³C NMR (CDCl₃, 100 MHz):
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δ 190.5 (C=O): Characteristic ketone shift.
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δ 156.2 (C-8a): Aromatic carbon bonded to oxygen.
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δ 67.4 (C-2): Ether methylene.
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δ 37.1 (C-3): Alpha-methylene.[1]
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IR Spectrum: Strong absorption at 1685 cm⁻¹ (conjugated C=O stretch) and 1240 cm⁻¹ (Ar-O-C stretch).[1]
Synthetic Pathways
The industrial standard for synthesizing 6,8-dichlorochroman-4-one is the Friedel-Crafts Cyclization of 3-(2,4-dichlorophenoxy)propionic acid.[1] This route is preferred over direct chlorination of chroman-4-one due to the high regioselectivity required.[1]
Protocol: Polyphosphoric Acid (PPA) Cyclization
Rationale: PPA acts as both the solvent and the Lewis acid catalyst, driving the intramolecular acylation while suppressing polymerization.
Step 1: Ether Formation
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Reagents: 2,4-Dichlorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq, aq).
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Procedure: Reflux 2,4-dichlorophenol with 3-chloropropionic acid in aqueous NaOH for 4-6 hours.
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Workup: Acidify with HCl to precipitate 3-(2,4-dichlorophenoxy)propionic acid. Recrystallize from ethanol.
Step 2: Cyclization
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Reagents: 3-(2,4-dichlorophenoxy)propionic acid (10 g), Polyphosphoric Acid (100 g).
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Procedure:
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Heat PPA to 80°C.
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Add the propionic acid derivative portion-wise with vigorous mechanical stirring.
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Raise temperature to 100-110°C and maintain for 2 hours. Warning: Exothermic.
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Monitor by TLC (Hexane:EtOAc 8:2) until starting material disappears.
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-
Quenching: Pour the hot reaction mixture onto 500g of crushed ice/water slurry with stirring. The product will precipitate as a solid.
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Purification: Filter the solid, wash with water and NaHCO₃ (sat). Recrystallize from cyclohexane or ethanol/water.
Figure 1: Two-step synthesis via O-alkylation followed by intramolecular Friedel-Crafts acylation.
Reactivity Profile & Functionalization
The 6,8-dichlorochroman-4-one scaffold offers three distinct vectors for chemical modification:
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C4 Carbonyl Reactivity:
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Reduction: NaBH₄ reduction yields 6,8-dichlorochroman-4-ol , a precursor for elimination to chromenes.[1]
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Condensation: Reacts with hydrazines/hydroxylamines to form hydrazones/oximes, common in antifungal screening libraries.[1]
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Spiro-Formation: Bucherer-Bergs reaction (KCN/(NH₄)₂CO₃) yields spiro-hydantoins at C4.[1]
-
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C3 Methylene Reactivity (α-Carbon):
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Mannich Reaction: Reaction with formaldehyde and secondary amines introduces amino-methyl groups at C3, enhancing solubility.[1]
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Aldol Condensation: Reaction with aromatic aldehydes yields 3-benzylidene derivatives (chalcone analogs) with potent antimicrobial activity.
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Aromatic Ring (C5-H):
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The C6 and C8 chlorines deactivate the ring, making C5 relatively inert to electrophilic attack, but susceptible to palladium-catalyzed cross-coupling if the chlorines are utilized as leaving groups (though Ar-Cl is challenging, specialized catalysts can effect Suzuki/Buchwald couplings).[1]
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Figure 2: Primary reactivity vectors for diversifying the chromanone core.[1]
Pharmaceutical Applications
Antifungal Development: The 6,8-dichloro substitution pattern is highly privileged in antifungal research.[1] Derivatives of this core often exhibit activity against Candida albicans and Cryptococcus neoformans. The mechanism typically involves inhibition of ergosterol biosynthesis or disruption of the fungal cell wall.
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Key Insight: The C3-benzylidene derivatives of 6,8-dichlorochroman-4-one have shown MIC values comparable to Fluconazole in specific resistant strains.[1]
Agrochemicals: Used as an intermediate for crop protection agents. The stability provided by the dichloro-motif allows these compounds to persist long enough to exert fungicidal activity in field conditions.
Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
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Synthesis & Cyclization: Organic Syntheses, Coll. Vol. 4, p. 884 (1963); Vol. 33, p. 85 (1953). (General PPA cyclization protocols). Link
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NMR Data & Structure: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Chromanone Data). Link
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Antifungal Activity: European Journal of Medicinal Chemistry, "Synthesis and antifungal activity of new chromanone derivatives," Vol 45, Issue 11, 2010.[1] Link
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Chemical Safety: PubChem Compound Summary for 6,8-Dichlorochroman-4-one (CID 735663). Link
Sources
- 1. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccsenet.org [ccsenet.org]
- 5. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 6. rsc.org [rsc.org]
